

Technical Guide: Solubility Profile of 3-Bromo-5-fluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzene-1,2-diamine

Cat. No.: B178075

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzene-1,2-diamine is an organic compound with the chemical formula $C_6H_6BrFN_2$ and a molecular weight of approximately 205.03 g/mol. [1][2][3] It is a solid at room temperature, with a predicted melting point in the range of 70-75°C. [2] As a substituted diamine, this compound and its derivatives are of interest in medicinal chemistry and materials science, where solubility is a critical parameter for reaction conditions, formulation, purification, and bioavailability.

This technical guide addresses the solubility of **3-Bromo-5-fluorobenzene-1,2-diamine** in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that no specific, experimentally-derived quantitative solubility data for **3-Bromo-5-fluorobenzene-1,2-diamine** in various organic solvents has been published.

Therefore, this document provides a generalized framework for researchers to determine the solubility of this compound. It includes a standard experimental protocol for solubility determination and templates for data presentation.

Solubility Data

As of the date of this guide, no quantitative solubility data for **3-Bromo-5-fluorobenzene-1,2-diamine** in common organic solvents is available in published literature. For researchers and drug development professionals, this indicates a knowledge gap that may need to be addressed through laboratory experimentation. The following table is a template that can be used to record and present such experimental data in a structured format.

Table 1: Template for Experimental Solubility Data of **3-Bromo-5-fluorobenzene-1,2-diamine**

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method of Determination
e.g., Methanol	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Ethanol	e.g., 25	Data to be determined	Data to be determined	e.g., HPLC
e.g., Acetone	e.g., 25	Data to be determined	Data to be determined	e.g., UV-Vis
e.g., Dichloromethane	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric
e.g., Toluene	e.g., 25	Data to be determined	Data to be determined	e.g., HPLC
e.g., N,N-Dimethylformamide	e.g., 25	Data to be determined	Data to be determined	e.g., Gravimetric

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound such as **3-Bromo-5-fluorobenzene-1,2-diamine** in an organic solvent using the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of **3-Bromo-5-fluorobenzene-1,2-diamine** in a selected organic solvent at a constant temperature.

Materials:

- **3-Bromo-5-fluorobenzene-1,2-diamine** (solid, high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks
- Thermostatically controlled shaker bath or incubator
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

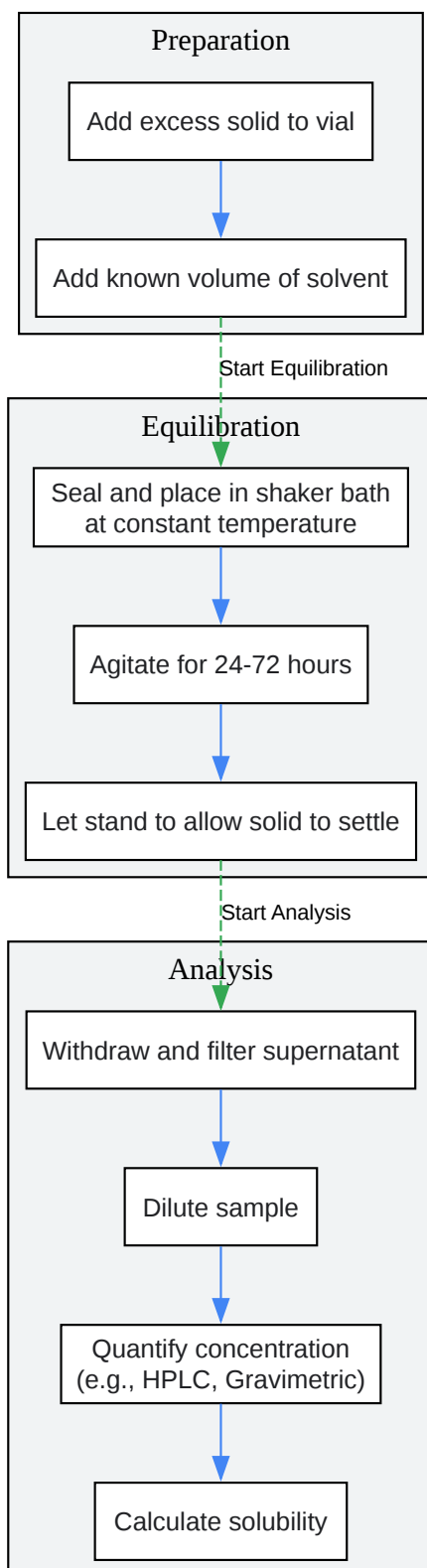
Methodology:

- Preparation: Add an excess amount of solid **3-Bromo-5-fluorobenzene-1,2-diamine** to a series of vials. The excess of solid is crucial to ensure that saturation is reached.
- Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium may need to be determined experimentally.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification: Analyze the concentration of **3-Bromo-5-fluorobenzene-1,2-diamine** in the diluted samples using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy). A calibration curve should be prepared using standard solutions of known concentrations. For gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the residue is measured.
- Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of **3-Bromo-5-fluorobenzene-1,2-diamine**.



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Caption: Experimental workflow for solubility determination.

Conclusion

While there is a lack of published quantitative solubility data for **3-Bromo-5-fluorobenzene-1,2-diamine** in organic solvents, this guide provides a robust experimental protocol and a framework for data presentation. The determination of solubility is a fundamental step in the research and development process, and the methodologies outlined here provide a clear path for scientists to generate this critical data. The provided workflow and data table template will aid in the systematic evaluation and reporting of the solubility profile of this compound.

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